molecular formula C24H26O3 B14202349 Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl- CAS No. 835613-74-6

Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-

Cat. No.: B14202349
CAS No.: 835613-74-6
M. Wt: 362.5 g/mol
InChI Key: KPTWQEZHWWCTKS-UHFFFAOYSA-N
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Description

Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl- is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a fused ring system containing both furan and oxepin moieties, making it a unique structure in organic chemistry. The presence of butyl and diphenyl groups further adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a furan ring, followed by the introduction of oxepin and subsequent functionalization to introduce butyl and diphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide variety of functionalized products.

Scientific Research Applications

Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl- involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-b]pyridine: Another heterocyclic compound with a similar fused ring system.

    Furo[2,3-b]pyrrole: Features a different arrangement of the furan ring but shares some reactivity characteristics.

    Furo[3,2-c]quinoline: Contains a quinoline moiety, offering different biological activities.

Uniqueness

Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl- is unique due to its specific ring structure and the presence of butyl and diphenyl groups. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

835613-74-6

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

6-butyl-2,2-diphenyl-3,6,7,8-tetrahydrofuro[3,2-c]oxepin-4-one

InChI

InChI=1S/C24H26O3/c1-2-3-14-20-15-16-22-21(23(25)26-20)17-24(27-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,2-3,14-17H2,1H3

InChI Key

KPTWQEZHWWCTKS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC2=C(CC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1

Origin of Product

United States

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